rel-Methyl (3aS,7aS)-2-benzyl-6,6-difluorooctahydro-3aH-isoindole-3a-carboxylate
Description
The compound rel-Methyl (3aS,7aS)-2-benzyl-6,6-difluorooctahydro-3aH-isoindole-3a-carboxylate is a polycyclic heterocyclic molecule featuring an octahydroisoindole core. Key structural attributes include:
- Stereochemistry: The rel-(3aS,7aS) configuration denotes the relative stereochemistry of the two bridgehead stereocenters.
- Substituents: A benzyl group at position 2, two fluorine atoms at position 6, and a methyl carboxylate ester at position 3a.
Properties
Molecular Formula |
C17H21F2NO2 |
|---|---|
Molecular Weight |
309.35 g/mol |
IUPAC Name |
methyl (3aS,7aS)-2-benzyl-6,6-difluoro-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylate |
InChI |
InChI=1S/C17H21F2NO2/c1-22-15(21)16-7-8-17(18,19)9-14(16)11-20(12-16)10-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-,16-/m1/s1 |
InChI Key |
HGNZYRWCQMYRJK-GDBMZVCRSA-N |
Isomeric SMILES |
COC(=O)[C@@]12CCC(C[C@@H]1CN(C2)CC3=CC=CC=C3)(F)F |
Canonical SMILES |
COC(=O)C12CCC(CC1CN(C2)CC3=CC=CC=C3)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Isoindole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoindole ring.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine-substituted positions using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound may be studied for its interactions with biological molecules, potentially leading to the discovery of new biochemical pathways or drug targets.
Medicine: Due to its unique structure, it may exhibit biological activity that could be harnessed for therapeutic purposes, such as in the treatment of diseases.
Industry: The compound’s properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, potentially making the compound a potent modulator of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Structure and Stereochemistry
Target Compound
- Core : Octahydroisoindole (fully saturated bicyclic system with fused pyrrolidine and cyclohexane rings).
- Stereochemistry : rel-(3aS,7aS) configuration, indicating a defined spatial arrangement critical for molecular interactions.
Analog 1 : rel-Methyl (3aS,7aS)-2-Benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate (CAS 2696257-58-4)
- Core : Pyrrolo[3,4-c]pyridine (a bicyclic system with fused pyrrolidine and pyridine rings).
- Substituents : Tosyl (-SO₂C₆H₄CH₃) group at position 5 instead of fluorine atoms.
- Key Differences: The pyrrolopyridine core introduces aromaticity, contrasting with the fully saturated isoindole.
Analog 2 : (2S,3aS,7aS)-Perhydroindole-2-carboxylic Acid Esters
- Core : Perhydroindole (saturated bicyclic system similar to isoindole).
- Applications : Used in synthesizing perindopril, an angiotensin-converting enzyme (ACE) inhibitor.
- Key Differences :
Substituent Effects
Fluorine vs. Tosyl Groups
- Target Compound : 6,6-Difluoro substitution likely enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and small atomic radius.
- This may limit membrane permeability compared to fluorine .
Benzyl Group Positioning
Functional Group Analysis
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